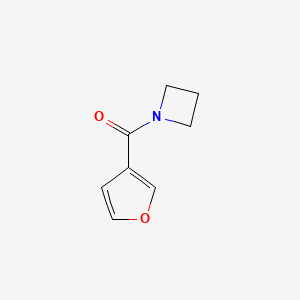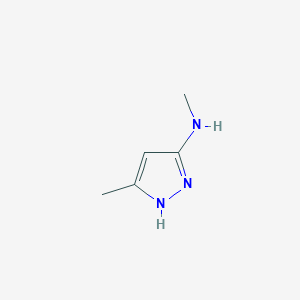
N,5-dimethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,5-dimethyl-1H-pyrazol-3-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in various studies . For instance, one study reported the synthesis of this compound via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been analyzed in several studies . These studies have revealed that these compounds can adopt various geometries depending on the substituents and the conditions .Chemical Reactions Analysis
“this compound” and its derivatives can undergo various chemical reactions . For example, one study reported that “this compound” undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been analyzed in several studies . For example, one study reported that these compounds provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Applications De Recherche Scientifique
Synthesis of Functionalized Pyrazolopyridines
N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, closely related to N,5-dimethyl-1H-pyrazol-3-amine, were synthesized via domino reactions. This method involves creating a six-membered ring by forming two C–C and one C–N bonds in a one-pot operation, using environmentally friendly catalysts (Gunasekaran, Prasanna, & Perumal, 2014).
Development of Halogenated Pyrazole Derivatives
A direct C–H halogenation method for 3-aryl-1H-pyrazol-5-amines, structurally similar to this compound, was established. This metal-free protocol synthesizes 4-halogenated pyrazole derivatives and is notable for its broad substrate scope and suitability for gram-scale synthesis (He et al., 2021).
Multicomponent Synthesis of Pyridine-Pyrimidines
An efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was achieved using a three-component reaction. This method utilized 3-methyl-1H-pyrazole-5-amine, a compound similar to this compound, highlighting its potential in creating complex molecular structures (Rahmani et al., 2018).
Corrosion Inhibition Studies
Studies on bipyrazolic compounds, including derivatives of this compound, demonstrated their effectiveness as corrosion inhibitors for pure iron in acidic media. This research underscores the utility of pyrazole derivatives in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antibacterial Activity of Pyrazole Derivatives
A series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized and tested for their antibacterial properties. The results indicated significant antibacterial activity, highlighting the potential of this compound derivatives in pharmaceutical research (Al-Smaisim, 2012).
Electrocatalyzed N–N Coupling and Ring Cleavage
An electrocatalyzed N–N coupling and ring cleavage reaction of various 1H-pyrazoles, closely related to this compound, was explored. This research contributes to the field of electro-organic synthesis, offering new methods for creating heterocyclic compounds (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Molecular Structure Investigations
Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds structurally similar to this compound, was conducted. This work involved X-ray crystallography and DFT calculations, providing insights into molecular interactions and structure-function relationships (Shawish et al., 2021).
Orientations Futures
“N,5-dimethyl-1H-pyrazol-3-amine” and its derivatives have potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further and developing new synthesis methods and derivatives .
Mécanisme D'action
Target of Action
N,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle of these pathogens.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Pharmacokinetics
The compound is known to be a white to light yellow crystalline solid and is highly soluble in some organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound may exert similar effects, potentially leading to the inhibition of pathogen growth or survival.
Action Environment
It’s known that the compound has a high stability at room temperature . This suggests that it may retain its efficacy under a range of environmental conditions.
Propriétés
IUPAC Name |
N,5-dimethyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6-2)8-7-4/h3H,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRPJIYGAPVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2795943.png)
![N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2795945.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2795947.png)
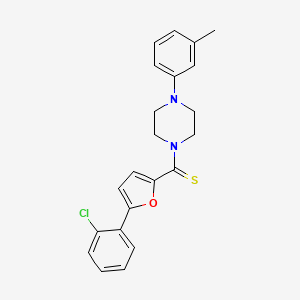
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2795952.png)

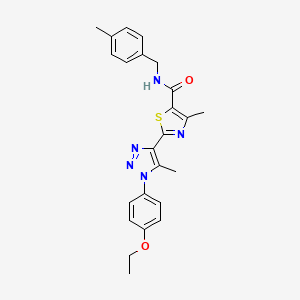
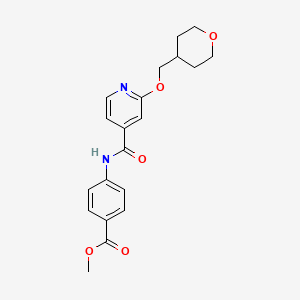
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B2795961.png)
![4-[(Benzylamino)methyl]oxan-4-ol](/img/structure/B2795963.png)
